molecular formula C16H14ClN3O2S B2891981 1-(3-Chloro-4-methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 941887-66-7

1-(3-Chloro-4-methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2891981
CAS No.: 941887-66-7
M. Wt: 347.82
InChI Key: QVKHSZUTSFGCFG-UHFFFAOYSA-N
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Description

The compound 1-(3-Chloro-4-methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one features a dihydropyrazin-2-one core substituted with a 3-chloro-4-methoxyphenyl group at position 1 and a thiophen-2-ylmethylamino group at position 2. The 3-chloro-4-methoxyphenyl moiety is a recurring pharmacophore in medicinal chemistry, often associated with enhanced binding affinity and metabolic stability due to its electron-withdrawing (chloro) and electron-donating (methoxy) substituents . The thiophene heterocycle contributes to π-π stacking interactions in biological targets, a feature common in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-(thiophen-2-ylmethylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-22-14-5-4-11(9-13(14)17)20-7-6-18-15(16(20)21)19-10-12-3-2-8-23-12/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKHSZUTSFGCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3-chloro-4-methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the 2-thienylmethylamino group: This can be done through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation, nitration, and sulfonation reactions are common.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing apoptosis: In cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
  • Core Structure : Pyrrol-3-one (5-membered lactam) vs. dihydropyrazin-2-one (6-membered lactam).
  • Substituents : 4-Chlorophenyl, phenyl, and thiophen-2-yl groups.
  • Synthesis: Base-catalyzed cyclization of aminoacetylenic ketones under mild conditions .
1-(3-Fluoro-4-methylphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
  • Core Structure : Dihydropyrazin-2-one (identical to the target compound).
  • Substituents: 3-Fluoro-4-methylphenyl and 2-methoxyphenylmethylamino groups.
  • Comparison : The fluoro and methyl substituents may enhance lipophilicity compared to the chloro and methoxy groups in the target compound, affecting membrane permeability .

Thiophene-Containing Analogues

MK45 (1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one)
  • Core Structure: Piperazine-linked butanone vs. dihydropyrazinone.
  • Substituents : Thiophen-2-yl and trifluoromethylpyridinyl groups.
  • Synthesis : Likely involves palladium/copper-catalyzed cross-coupling, a method applicable to thiophene derivatives .
  • Relevance : The trifluoromethyl group enhances metabolic stability, while the thiophene moiety aids in target engagement.

Chlorophenyl/Methoxyphenyl Derivatives

1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
  • Core Structure : Pyrrolidine-5-one.
  • Substituents : 3-Chloro-4-methoxyphenyl and carboxylic acid.
  • Synthesis : Prepared via condensation of aromatic amines with itaconic acid .
  • Comparison: The carboxylic acid group introduces polarity, contrasting with the lipophilic thiophen-2-ylmethylamino group in the target compound.

Structural and Pharmacokinetic Trends

Key Structural Comparisons

Compound Name Core Structure Substituents Synthesis Method Pharmacological Notes
Target Compound Dihydropyrazin-2-one 3-Chloro-4-methoxyphenyl, Thiophen-2-ylmethylamino Not specified Assumed activity based on substituent motifs
1-(4-Chlorophenyl)-...pyrrol-3-one Pyrrol-3-one 4-Chlorophenyl, Phenyl, Thiophen-2-yl Base-catalyzed cyclization Promising activity (unspecified)
MK45 () Piperazine butanone 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, Thiophen-2-yl Cross-coupling (inferred) Enhanced metabolic stability
1-(3-Fluoro-4-methylphenyl)... Dihydropyrazin-2-one 3-Fluoro-4-methylphenyl, 2-Methoxyphenylmethylamino Not specified Structural similarity suggests comparable applications

Impact of Substituents

  • Chloro vs.
  • Thiophene Positioning : Thiophen-2-yl groups (target compound, MK45) favor planar interactions with aromatic residues in enzymes, whereas thiophen-3-yl derivatives () may show altered binding modes.

Biological Activity

1-(3-Chloro-4-methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one (CAS Number: 941887-66-7) is a synthetic organic compound belonging to the pyrazinone class. Its unique structure, featuring a chloro-methoxyphenyl moiety and a thiophenylmethylamino group, suggests potential biological activities that merit investigation.

The molecular formula of this compound is C16H14ClN3O2SC_{16}H_{14}ClN_{3}O_{2}S, with a molecular weight of 347.82 g/mol. The InChI key is provided for structural identification: InChI=1S/C16H14ClN3O2S/c1-22-14-5-4-11(9-13(14)17)20-7-6-18-15(16(20)21)19-10-12-3-2-8-23-12/h2-9H,10H2,1H3,(H,18,19).

The biological activity of 1-(3-Chloro-4-methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one is hypothesized to involve several mechanisms:

  • Enzyme and Receptor Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
  • Cellular Interference : It could interfere with cellular processes such as DNA replication and protein synthesis.
  • Induction of Apoptosis : There is potential for the compound to induce apoptosis in cancer cells, making it a candidate for anticancer research.

Case Studies

Several studies have investigated compounds structurally similar to 1-(3-Chloro-4-methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one:

  • Anticancer Activity : A study on pyrazinone derivatives indicated that modifications in the phenyl and thiophene groups significantly enhanced their cytotoxicity against breast cancer cells (MCF7) .
  • Antimicrobial Efficacy : Another investigation demonstrated that related thiophenes exhibited potent antibacterial activity against Gram-positive bacteria, suggesting that the thiophenylmethylamino group may contribute to antimicrobial properties .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(3-chloro-4-methoxyphenyl)-3-amino-pyrazin-2(1H)-oneStructureModerate anticancer activity
1-(3-chloro-4-methoxyphenyl)-3-(thiophen-2-y)pyrazin-2(1H)-oneStructureAntimicrobial properties

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